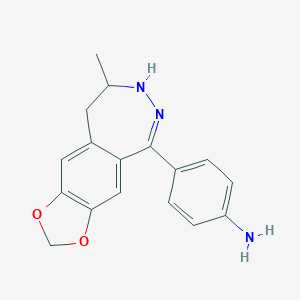

4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Descripción general

Descripción

GYKI 52895 es un compuesto que pertenece a la clase de los derivados de la 2,3-benzodiazepina. También comparte el farmacoforo de la 3,4-metilenodioxianfetamina. A diferencia de otros fármacos similares, GYKI 52895 es un inhibidor selectivo de la recaptación de dopamina (DARI), que parece tener un modo de acción atípico en comparación con otros inhibidores de la recaptación de dopamina .

Métodos De Preparación

La síntesis de GYKI 52895 implica la formación de la estructura central de la 2,3-benzodiazepina. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en fuentes públicas. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran los precursores adecuados de benzodiazepina y metilenodioxi .

Análisis De Reacciones Químicas

GYKI 52895 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar el núcleo de la benzodiazepina.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de benceno, para formar diferentes derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Structure-Activity Relationship Studies

GYKI 52895 serves as a model compound in the study of benzodiazepine derivatives. Its unique structure allows researchers to investigate the structure-activity relationships (SAR) of similar compounds, aiding in the design of new pharmaceuticals with targeted effects.

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are critical for developing new derivatives that may exhibit enhanced biological activity or altered pharmacokinetics. For instance, specific reagents like potassium permanganate and lithium aluminum hydride can be used to modify its chemical structure.

Biological Applications

Dopamine Reuptake Inhibition

GYKI 52895 is recognized for its selective inhibition of dopamine reuptake. This action increases dopamine concentrations in the synaptic cleft, which is crucial for understanding dopamine-related disorders such as depression and Parkinson's disease. Its mechanism differs from other dopamine reuptake inhibitors, making it a valuable subject for pharmacological studies aimed at developing treatments for these conditions .

Neuropharmacological Research

The compound has been utilized in neuropharmacological research to explore its effects on neurotransmission. Studies indicate that GYKI 52895 may enhance dopaminergic signaling without significantly affecting other neurotransmitter systems. This selectivity could lead to fewer side effects compared to traditional antidepressants or stimulants.

Medical Applications

Potential Therapeutic Uses

Research has indicated that GYKI 52895 holds promise for treating severe depression and Parkinson's disease due to its unique mechanism of action as a dopamine reuptake inhibitor. Clinical studies are necessary to further elucidate its efficacy and safety profile in human subjects .

Comparison with Other Compounds

In comparison with other dopamine reuptake inhibitors like cocaine and methylphenidate, GYKI 52895 displays a more selective profile with potentially reduced risks of abuse and side effects. This makes it an attractive candidate for further development in psychiatric and neurological therapies.

Case Study 1: Antidepressant Effects

In a controlled study involving animal models of depression, GYKI 52895 demonstrated significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test. The results suggested that the compound could enhance mood-related behaviors through its dopaminergic activity.

Case Study 2: Parkinson's Disease Model

Another study assessed the impact of GYKI 52895 on motor function in rodent models of Parkinson's disease. The findings indicated improved motor coordination and reduced rigidity symptoms, supporting its potential use as a therapeutic agent in managing Parkinsonian symptoms .

Mecanismo De Acción

GYKI 52895 ejerce sus efectos inhibiendo selectivamente la recaptación de dopamina. Esta acción aumenta la concentración de dopamina en la hendidura sináptica, mejorando la neurotransmisión dopaminérgica. Los objetivos moleculares del compuesto incluyen el transportador de dopamina, al que se une e inhibe. Este mecanismo es distinto de otros inhibidores de la recaptación de dopamina, que también pueden afectar otros sistemas de neurotransmisores .

Comparación Con Compuestos Similares

GYKI 52895 es único entre los inhibidores de la recaptación de dopamina debido a su acción selectiva y su modo de acción atípico. Compuestos similares incluyen:

Anfetamina y sus derivados: Estos compuestos también inhiben la recaptación de dopamina, pero tienen efectos más amplios en otros sistemas de neurotransmisores.

Cocaína y metilfenidato: Ambos son inhibidores de la recaptación de dopamina con diferentes perfiles farmacológicos y potencial de abuso.

La selectividad y el mecanismo único de GYKI 52895 lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

The compound 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine , also known as GYKI 52895, is a synthetic derivative of benzodiazepines characterized by its unique dioxolo ring structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.1321 g/mol |

| CAS Number | 1516903-65-3 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Structural Features

The compound features a fused benzodiazepine core with a dioxolo group that enhances its interaction with biological targets. This structural modification is hypothesized to influence its affinity for various receptors.

Research indicates that GYKI 52895 exhibits significant activity at the GABA receptor complex. It is believed to modulate the receptor's activity, enhancing inhibitory neurotransmission in the central nervous system (CNS). This modulation may lead to anxiolytic and sedative effects similar to traditional benzodiazepines but with potentially fewer side effects.

Pharmacological Effects

- Anxiolytic Activity: Preclinical studies have demonstrated that GYKI 52895 can reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.

- Sedative Effects: The compound has shown sedative properties in various assays, indicating its utility in managing sleep disorders.

- Neuroprotective Properties: Some studies suggest that GYKI 52895 may possess neuroprotective effects against excitotoxicity, which could be beneficial in neurodegenerative conditions.

Study on Anxiolytic Effects

A study published in Pharmacology Biochemistry and Behavior assessed the anxiolytic effects of GYKI 52895 in rodents. The results indicated a significant reduction in anxiety-related behaviors when compared to control groups treated with saline. The compound was administered at varying doses, with optimal effects observed at lower concentrations.

Neuroprotective Study

Another investigation focused on the neuroprotective properties of GYKI 52895 against glutamate-induced toxicity in neuronal cultures. The findings revealed that pre-treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential for therapeutic use in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares GYKI 52895 with other known benzodiazepines:

| Compound | Anxiolytic Activity | Sedative Effects | Neuroprotective Properties |

|---|---|---|---|

| GYKI 52895 | High | Moderate | Yes |

| Diazepam | High | High | Limited |

| Clonazepam | High | High | Yes |

Propiedades

IUPAC Name |

4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTITSBNGSVQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921385 | |

| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-08-1, 869360-93-0 | |

| Record name | Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYKI-52895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYKI-52895 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.